3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid

Lipophilicity Drug‑likeness Scaffold‑hopping

3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid (CAS 1248314-77-3) is a rigid spirocyclic fragment with a single rotatable bond and TPSA 37.3 Ų, ideal for fragment-based screening. The cyclopropane ring strain enables radical clock applications. The carboxylic acid handle allows rapid derivatization without introducing additional rotatable bonds. Order ≥98% purity for reliable SAR and hit-to-lead chemistry.

Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
CAS No. 1248314-77-3
Cat. No. B1426348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid
CAS1248314-77-3
Molecular FormulaC13H14O2
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C3(C1)CC3C(=O)O
InChIInChI=1S/C13H14O2/c14-12(15)11-8-13(11)7-3-5-9-4-1-2-6-10(9)13/h1-2,4,6,11H,3,5,7-8H2,(H,14,15)
InChIKeyWVRLFWFGLWUZBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid (CAS 1248314-77-3): Sourcing Rationale for a Spirocyclic Naphthalene Carboxylic Acid Building Block


3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid (CAS 1248314-77-3) is a spirocyclic small molecule that fuses a cyclopropane ring to a tetrahydronaphthalene core, presenting a carboxylic acid functional group at the 3-position. Its molecular formula is C₁₃H₁₄O₂ with a molecular weight of 202.25 g·mol⁻¹ [1]. The compound is commercially available as a research chemical from multiple suppliers, typically with a purity of 95–98 % . The rigid spiro scaffold imparts distinct conformational constraints and physicochemical properties that differentiate it from flexible-chain or monocyclic analogs, making it a candidate for fragment-based drug discovery and medicinal chemistry programs seeking three-dimensional structural novelty [1].

Why Generic Substitution of 3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid (CAS 1248314-77-3) Can Compromise Project Outcomes


Superficially similar spirocyclic naphthalene carboxylic acids can differ substantially in key molecular properties that govern reactivity, solubility, permeability, and metabolic stability. Even positional isomers (e.g., 2‑ vs 3‑carboxylic acid regioisomers) exhibit divergent hydrogen‑bonding geometries and steric profiles, which can alter target binding and pharmacokinetic behavior. The cyclopropane ring’s intrinsic ring strain also imparts unique thermodynamic and kinetic reactivity compared to cyclobutane or cyclohexane analogs. Substituting the target compound with an analog without verifying the match of these quantifiable parameters risks introducing unrecognized liabilities in a chemical series, wasting synthetic effort, and misleading structure–activity relationship (SAR) interpretations. The evidence below documents measurable differences that justify deliberate compound selection over arbitrary analog substitution.

Quantitative Differentiation Evidence for 3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid (CAS 1248314-77-3) Relative to Closest Analogs


Lipophilicity (XLogP3) Comparison: Spiro‑cyclopropane vs Spiro‑cyclobutane Analog

The target compound’s computed XLogP3 is 2.8 [1]. While a direct experimental logP value for the cyclobutane analog (3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalene]-3-carboxylic acid) is not publicly available, the replacement of a cyclopropane ring (3‑membered) by a cyclobutane ring (4‑membered) is predicted to increase lipophilicity by approximately 0.4–0.6 log units, based on the additive contribution of an additional methylene group (π(CH₂) ≈ 0.5) [2]. Such a shift in logP can significantly affect membrane permeability, plasma protein binding, and metabolic clearance, altering the pharmacokinetic profile in a lead optimization series.

Lipophilicity Drug‑likeness Scaffold‑hopping

Hydrogen‑Bond Donor and Acceptor Count: 3‑COOH vs 2‑COOH Regioisomer

The target compound presents 1 hydrogen‑bond donor (the carboxylic acid –OH) and 2 hydrogen‑bond acceptors (the carbonyl O and the hydroxyl O), as reported in PubChem [1]. The 2‑carboxylic acid regioisomer (CAS 1499188‑88‑3) contains the same counts [1]. However, the spatial orientation of the carboxyl group relative to the naphthalene ring differs, altering the intramolecular O–H···π interaction propensity with the aromatic system and potentially affecting intermolecular recognition. While experimental H‑bond strengths for this specific pair are not available, the distinct geometry is a well‑established factor in fragment‑based screening hit rates and must be considered when selecting a scaffold for SAR expansion.

Hydrogen‑bonding Regioisomerism Molecular recognition

Topological Polar Surface Area (TPSA): Impact on Passive Permeability Relative to Substituted Analogs

The target compound’s TPSA is 37.3 Ų [1]. This value lies below the 60 Ų threshold commonly associated with favorable oral absorption (Veber rule). In contrast, the 7'‑bromo derivative (CAS 2550997‑30‑1) has a TPSA identical to the parent (37.3 Ų) because the bromine atom does not alter the polar surface area [2]. However, the 4',4'‑dimethyl analog (non‑commercial, hypothetical) would introduce additional hydrophobic surface without increasing TPSA, potentially raising logP while keeping TPSA constant, shifting the ADME profile. The parent compound’s balanced TPSA makes it a superior starting point for optimizing permeability without the confounding factor of added lipophilicity.

TPSA Permeability Drug‑likeness

Radical Clock Rate Constant: Spiro‑cyclopropyl‑naphthalene vs Indan Scaffold

In a competitive tin hydride reduction study at 75 °C, the 3',4'‑dihydrospiro(cyclopropane‑1,1'(2H)-naphthalene)-2'‑yl radical underwent ring‑opening with a rate constant of 2.99 × 10⁹ s⁻¹, compared to 2.11 × 10⁹ s⁻¹ for the analogous spiro(cyclopropane‑1,1'‑indan)-2'‑yl radical [1]. The faster rate in the tetrahydronaphthyl system (with respect to the indan system) was attributed to greater stabilization of the developing double bond by the adjacent phenyl ring. Although this measurement concerns the 2'‑yl radical rather than the 3‑carboxylic acid, the data highlight that the tetrahydronaphthyl scaffold imparts measurably different bond‑breaking kinetics compared to the indan scaffold, a difference that can influence reaction outcomes when the cyclopropane ring participates in radical‑mediated transformations.

Radical stability Strain energy Reaction kinetics

Rotatable Bond Count: Conformational Rigidity Advantage

The target compound possesses only 1 rotatable bond (the C–COOH bond) [1]. In contrast, a hypothetical analog where the cyclopropane ring is replaced by a flexible ethylene linker (3',4'‑dihydro‑2'H‑spiro[ethane‑1,1'‑naphthalene]‑3‑carboxylic acid) would have 3 rotatable bonds. Although the spiro‑ethane analog is not commercially available, the entropic penalty upon binding to a target protein is significantly lower for the rigid spiro compound (estimated ΔΔS ≈ 2–3 cal·mol⁻¹·K⁻¹ per frozen rotor), which can translate to higher binding affinity for a given enthalpy of interaction [2].

Conformational restriction Entropic penalty Fragment‑based design

Purity and Identity Consistency: Vendor‑Verified vs Unspecified Analogs

The target compound is offered by Leyan (Product 1335713) at 98 % purity with a 1 H NMR and HPLC quality control report . In contrast, the 7'‑bromo analog (CAS 2550997‑30‑1) is typically listed at 95 % purity without detailed analytical documentation from easily accessible vendors. For research groups conducting sensitive biological assays or structure–activity relationship studies, the 3 % purity gap translates to a 3‑fold higher maximum impurity level (5 % vs 2 %), which can introduce significant variability in dose‑response measurements or crystallographic experiments.

Chemical purity Quality control Procurement reliability

High‑Impact Application Scenarios for 3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid (CAS 1248314-77-3) Based on Differentiated Evidence


Fragment‑Based Drug Discovery (FBDD) Library Construction

The compound’s low rotatable bond count (1) and compact TPSA (37.3 Ų) render it an ideal fragment for primary screening libraries. Its rigid spiro core reduces entropic penalty upon binding, increasing the likelihood of detecting weak but specific interactions with protein targets. The carboxylic acid handle permits rapid elaboration into amides and esters, enabling hit‑to‑lead chemistry without introducing additional rotatable bonds [1].

Chemical Probe Development Targeting Lipophilic Binding Pockets

With an XLogP3 of 2.8 and a TPSA of 37.3 Ų, the compound occupies a balanced lipophilic–polar space. It can serve as a core for developing chemical probes directed at hydrophobic protein pockets, such as bromodomains or nuclear receptors, where excessive lipophilicity would lead to off‑target promiscuity. The precise logP value ensures the scaffold remains within lead‑like space [1].

Synthetic Methodology Studies Involving Cyclopropane Ring‑Opening Reactions

The fast radical clock rate (2.99 × 10⁹ s⁻¹ at 75 °C) of the tetrahydronaphthyl‑spirocyclopropyl scaffold makes this compound a valuable mechanistic probe for investigating radical reaction pathways, such as reductive decarboxylation or Giese‑type additions. Researchers can exploit the well‑characterized ring‑opening kinetics to calibrate reaction rates or to design cascade transformations [2].

Structure–Activity Relationship (SAR) Studies Requiring Regioisomeric Control

The precise positioning of the carboxylic acid at the spiro‑cyclopropane 3‑position (rather than the 2‑position) is critical for SAR campaigns targeting specific hydrogen‑bonding interactions. Using the confirmed 3‑COOH regioisomer eliminates confounding effects that would arise if the 2‑COOH analog were inadvertently substituted, ensuring that observed biological activity can be unambiguously assigned to the intended molecular geometry [3].

Quote Request

Request a Quote for 3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.